An In-Depth Technical Guide to the Mechanism of Action of C 021 Dihydrochloride, a Potent CCR4 Antagonist
An In-Depth Technical Guide to the Mechanism of Action of C 021 Dihydrochloride, a Potent CCR4 Antagonist
Foreword: Unraveling the Intricacies of Chemokine Receptor Antagonism
In the landscape of modern drug discovery, particularly within immunology and oncology, the targeting of chemokine receptors has emerged as a pivotal strategy. These receptors, integral to the orchestration of leukocyte trafficking, represent a critical control point in numerous pathological processes. Among these, the C-C chemokine receptor 4 (CCR4) has garnered significant attention due to its established role in inflammatory diseases and cancer. This guide provides a comprehensive technical overview of C 021 dihydrochloride, a potent and selective antagonist of CCR4. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by robust experimental evidence and methodologies. We will delve into the molecular interactions, downstream signaling consequences, and the experimental frameworks used to characterize this promising compound, thereby offering a foundational resource for its application in preclinical research and therapeutic development.
Introduction to C 021 Dihydrochloride: A Profile of a Selective CCR4 Antagonist
C 021 dihydrochloride is a small molecule belonging to the 2-aminoquinazoline class of compounds.[1] It has been identified as a potent and selective antagonist of the human and murine C-C chemokine receptor 4 (CCR4).[2] The chemical name for the active compound is N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine.[3]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₂₇H₄₁N₅O₂ · 2HCl |
| Molecular Weight | 540.57 g/mol (dihydrochloride salt) |
| Appearance | Off-white to light yellow solid powder |
| Solubility | Soluble in water and DMSO |
Table 1: Physicochemical Properties of C 021 Dihydrochloride.
CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various leukocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and some populations of memory T cells.[1] Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The interaction of these chemokines with CCR4 initiates a signaling cascade that leads to cellular chemotaxis, a directed movement of cells along a chemical gradient. This process is fundamental to the immune response but is also implicated in the pathogenesis of allergic inflammation, autoimmune diseases, and the infiltration of tumors by immunosuppressive Tregs.[1] C 021 dihydrochloride, by acting as a CCR4 antagonist, offers a therapeutic strategy to modulate these pathological processes.
Core Mechanism of Action: Competitive Antagonism of CCR4
The primary mechanism of action of C 021 dihydrochloride is its ability to competitively antagonize the CCR4 receptor. This antagonism manifests in two key, experimentally verifiable ways: the inhibition of ligand-induced G protein activation and the blockade of cellular chemotaxis.
Inhibition of G Protein Activation: A Look at the [³⁵S]GTPγS Binding Assay
The binding of a chemokine ligand to CCR4 induces a conformational change in the receptor, which in turn catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the intracellular alpha subunit of the associated heterotrimeric G protein. This is the initial step in the downstream signaling cascade. The activity of a GPCR antagonist can be quantified by its ability to prevent this agonist-induced GTP binding.
A widely accepted method for this is the [³⁵S]GTPγS binding assay.[4][5] This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding to the Gα subunit, becomes trapped, allowing for its quantification.[4][5] C 021 dihydrochloride has been shown to effectively prevent human CCL22-derived [³⁵S]GTPγS from binding to the CCR4 receptor with a half-maximal inhibitory concentration (IC₅₀) of 18 nM.[2] This demonstrates its direct interference with the initial step of receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for CCR4 Antagonism
This protocol outlines the essential steps for evaluating the inhibitory effect of C 021 dihydrochloride on agonist-induced [³⁵S]GTPγS binding to membranes prepared from CCR4-expressing cells.
Materials:
-
Membranes from CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CCR4)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
CCL22 (human, recombinant)
-
C 021 dihydrochloride
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CCR4-expressing cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
CCR4-containing cell membranes (10-20 µg protein)
-
Varying concentrations of C 021 dihydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
A fixed concentration of CCL22 (typically at its EC₈₀ for GTPγS binding)
-
Assay buffer
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes to allow the antagonist to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for C 021 dihydrochloride by plotting the percentage of inhibition of specific binding against the logarithm of the antagonist concentration.
Causality Behind Experimental Choices: The use of a non-hydrolyzable GTP analog is crucial as it leads to an accumulation of the signal. The pre-incubation step with the antagonist ensures that it has sufficient time to reach equilibrium with the receptor before the agonist is introduced. The use of a fixed, sub-maximal concentration of the agonist allows for the sensitive detection of competitive antagonism.
Blockade of Chemotaxis: The Transwell Migration Assay
The ultimate functional consequence of CCR4 activation is the directed migration of cells, or chemotaxis. Therefore, a key measure of a CCR4 antagonist's efficacy is its ability to inhibit this process. The transwell migration assay, also known as the Boyden chamber assay, is a standard method for quantifying chemotaxis.[6][7]
In this assay, cells expressing CCR4 are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a solution with a CCR4 ligand, such as CCL17 or CCL22, creating a chemoattractant gradient. Cells will migrate through the pores towards the chemoattractant. C 021 dihydrochloride potently inhibits this functional chemotaxis in both human and mouse cells, with IC₅₀ values of 140 nM and 39 nM, respectively.[2]
Experimental Protocol: Transwell Chemotaxis Assay
This protocol details the steps to assess the inhibitory effect of C 021 dihydrochloride on the chemotaxis of CCR4-expressing cells.
Materials:
-
CCR4-expressing cells (e.g., Hut-78, a human T-cell lymphoma line, or primary Th2 cells)
-
Cell culture medium (e.g., RPMI 1640) with 1% BSA
-
CCL17 or CCL22 (human or mouse, recombinant)
-
C 021 dihydrochloride
-
Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)
-
24-well plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, label the cells with Calcein-AM.
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant (CCL17 or CCL22 at a concentration that induces maximal migration) to the lower wells of a 24-well plate.
-
In separate wells for negative controls, add medium without the chemoattractant.
-
-
Antagonist Treatment: Resuspend the Calcein-AM labeled cells in medium containing various concentrations of C 021 dihydrochloride or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a CO₂ incubator for 2-4 hours.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber by reading the fluorescence of Calcein-AM on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of C 021 dihydrochloride and determine the IC₅₀ value.
Causality Behind Experimental Choices: The choice of pore size in the transwell insert is critical and depends on the size and migratory capacity of the cells being used. Labeling the cells with a fluorescent dye like Calcein-AM allows for a high-throughput and quantitative readout of cell migration. Including a negative control (no chemoattractant) is essential to measure basal, random cell movement (chemokinesis).
Downstream Signaling Pathways Modulated by C 021 Dihydrochloride
The antagonism of CCR4 by C 021 dihydrochloride initiates a blockade of several downstream signaling pathways that are crucial for cellular function. While a complete elucidation of all affected pathways is an ongoing area of research, key signaling cascades have been identified.
Upon ligand binding, CCR4, being a Gαi-coupled receptor, typically activates pathways involving Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[8] Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway, on the other hand, leads to the activation of Akt (also known as protein kinase B), a key regulator of cell survival and proliferation.[9][10] Both of these pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Studies have shown that treatment with C 021 can lead to a significant reduction in the ratio of phosphorylated ERK1/2 (pERK1/2) to total ERK1/2 (tERK1/2).[2] This indicates that C 021 effectively dampens the activation of this critical downstream signaling node.
In Vivo Efficacy and Pharmacokinetic Profile
The therapeutic potential of a compound is ultimately determined by its efficacy and behavior in a living organism. C 021 has demonstrated in vivo activity in various preclinical models.
In a murine model of acute skin inflammation (oxazolone-induced contact hypersensitivity), subcutaneous administration of C 021 showed anti-inflammatory activity.[2] However, when administered orally, very little inhibition was observed, indicating poor oral bioavailability.[2] In a mouse model of acute liver failure, intraperitoneal injection of C 021 (1 mg/kg daily for 3 days) resulted in significantly less microgliosis and a reduced pERK1/2 to tERK1/2 ratio.[2] Furthermore, in models of neuropathic pain, both intrathecal and intraperitoneal administration of C 021 have been shown to diminish hypersensitivity.[11]
The in vitro metabolic stability of C 021 has been evaluated in human liver microsomes, showing a high intrinsic clearance value (CLint) of 17,377 mL/h/kg, which is consistent with its poor oral bioavailability.[2] Further pharmacokinetic studies are needed to fully characterize its half-life, volume of distribution, and clearance in different species to optimize dosing strategies for preclinical studies.
Synthesis of C 021 Dihydrochloride
C 021 belongs to the 2,4-diaminoquinazoline class of compounds. The synthesis of such compounds typically involves a multi-step process. While the exact proprietary synthesis method for C 021 may not be publicly available, the general approach for creating similar 2-aminoquinazolines often starts with a substituted anthranilonitrile. This precursor undergoes cyclization to form the quinazoline core, followed by sequential nucleophilic substitution reactions to introduce the desired side chains at the 2 and 4 positions of the quinazoline ring. For C 021, this would involve the introduction of the N-cycloheptylamino group and the 1,4'-bipiperidin-1'-yl group. The final step would involve the formation of the dihydrochloride salt to improve solubility and stability.
Comparative Analysis with Other CCR4 Antagonists
The field of CCR4 antagonism is populated by several molecules, each with distinct characteristics. A comparative understanding is crucial for selecting the appropriate tool for a specific research question.
| Compound | Class | Binding Site | Key Features |
| C 021 | 2-Aminoquinazoline | Likely allosteric | Potent inhibitor of chemotaxis and GTPγS binding; poor oral bioavailability. |
| K777 | Cysteine protease inhibitor | Allosteric | Also inhibits cysteine proteases and CYP3A4; induces CCR4 internalization.[12] |
| AZD2098 | Arylsulfonamide | Allosteric | Potent and selective CCR4 antagonist with good bioavailability.[12] |
| Mogamulizumab | Monoclonal Antibody | Orthosteric | FDA-approved for certain T-cell lymphomas; depletes CCR4-expressing cells. |
Table 2: Comparison of C 021 with other notable CCR4 antagonists.
Unlike monoclonal antibodies like Mogamulizumab that bind to the extracellular domain of CCR4 and lead to antibody-dependent cell-mediated cytotoxicity, small molecule inhibitors like C 021, K777, and AZD2098 typically act as allosteric modulators, binding to a site distinct from the natural ligand binding pocket. This can lead to different functional outcomes. For instance, some allosteric modulators can induce receptor internalization, a phenomenon that should be considered when interpreting experimental results.
Conclusion and Future Directions
C 021 dihydrochloride has been firmly established as a potent and selective antagonist of the CCR4 receptor. Its mechanism of action, centered on the inhibition of ligand-induced G protein activation and subsequent chemotaxis, is well-supported by in vitro functional assays. The observed in vivo efficacy in models of inflammation and neuropathic pain underscores its potential as a valuable research tool and a lead compound for therapeutic development.
Future research should focus on several key areas. A more detailed elucidation of the downstream signaling pathways affected by C 021, particularly the PI3K/Akt and PLC pathways, would provide a more complete mechanistic picture. Structural studies, including co-crystallization or advanced computational modeling, are needed to precisely define the binding site of C 021 on the CCR4 receptor. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to fully understand its in vivo disposition and safety profile. The development of analogs with improved oral bioavailability would significantly enhance its therapeutic potential. As our understanding of the role of CCR4 in various diseases continues to expand, so too will the importance of well-characterized antagonists like C 021 dihydrochloride in dissecting these complex biological processes and paving the way for novel therapeutic interventions.
References
-
Bogacka, J., Ciapała, K., Pawlik, K., Kwiatkowski, K., Dobrogowski, J., Przeklasa-Muszynska, A., & Mika, J. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]
-
Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Mika, J., Wawrzczak-Bargiela, A., Osikowicz, M., Makuch, W., & Przewlocka, B. (2020). CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain. European journal of pharmacology, 880, 173166. [Link]
-
National Center for Biotechnology Information. (2020). Chemotaxis Assay. In Nanotechnology Characterization Laboratory (NCL) Assay Cascade. [Link]
-
National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]
-
Popiolek-Barczyk, K., & Mika, J. (2016). CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. International journal of molecular sciences, 17(11), 1923. [Link]
-
Purandare, A. V., & Somerville, J. E. (2006). Antagonists of CCR4 as immunomodulatory agents. Current topics in medicinal chemistry, 6(13), 1335–1344. [Link]
-
Qiu, J., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of medicinal chemistry, 60(23), 9694–9709. [Link]
-
PubChem. (n.d.). N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine. [Link]
-
Wawrzczak-Bargiela, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]
-
Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hamaguchi, W., Yamasaki, S., Koganemaru, Y., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & medicinal chemistry, 17(1), 64–73. [Link]
-
Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & medicinal chemistry, 16(14), 7021–7032. [Link]
-
Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hattori, K., Miyazaki, T., Ogino, S. I., Orita, M., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Potent CCR4 antagonists: synthesis, evaluation, and docking study of 2,4-diaminoquinazolines. Bioorganic & medicinal chemistry, 16(17), 7968–7974. [Link]
-
Zhang, H., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]
-
Liu, Y. Y., et al. (2020). PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. Cell Death & Disease, 11(9), 797. [Link]
-
Lu, S., et al. (2005). PI3K-Akt signaling is involved in the regulation of p21(WAF/CIP) expression and androgen-independent growth in prostate cancer cells. International journal of oncology, 27(6), 1735–1741. [Link]
-
Singh, S., et al. (2010). CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide. International journal of cancer, 127(9), 2020–2030. [Link]
-
Andreoli, M., et al. (2004). Phospholipases C and A2 control lysosome-mediated IL-1 beta secretion: Implications for inflammatory processes. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9723–9728. [Link]
-
Cocco, L., et al. (2010). The phosphatidylinositol-specific phospholipase C (PLC) signaling system. Journal of lipid research, 51(10), 2845–2861. [Link]
-
Kurosaki, T. (2000). Regulation of the phospholipase C-gamma2 pathway in B cells. Immunological reviews, 176, 19–29. [Link]
-
Wu, D., et al. (2002). G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner. The Journal of biological chemistry, 277(30), 27139–27145. [Link]
-
LITFL. (2021). Pharmacokinetics - Part One. [Link]
-
StatPearls. (2023). Elimination Half-Life of Drugs. [Link]
-
University of Lausanne. (n.d.). Pharmacokinetics. [Link]
-
Al-Haddad, H. S. A., et al. (2022). Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study. BMC complementary medicine and therapies, 22(1), 40. [Link]
-
Dix, C. F., et al. (2020). The C-C Chemokine Receptor Type 4 Is an Immunomodulatory Target of Hydroxychloroquine. Frontiers in pharmacology, 11, 1253. [Link]
-
Singh, S., et al. (2022). Insights into the binding modes of CC chemokine receptor 4 (CCR4) inhibitors: A combined approach involving homology modelling, docking, and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 40(15), 6899-6912. [Link]
- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Technical Disclosure Commons. (2023). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). [Link]
Sources
- 1. partone.litfl.com [partone.litfl.com]
- 2. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mu.menofia.edu.eg [mu.menofia.edu.eg]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
